molecular formula C18H18N6O2 B11450701 4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline

4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline

Cat. No.: B11450701
M. Wt: 350.4 g/mol
InChI Key: CEDGMJITDCEYOW-UHFFFAOYSA-N
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Description

4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline is a heterocyclic compound that features a quinoline core substituted with a nitro group, a methyl group, and a pyrimidinyl-piperazine moiety. This compound is of interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of 4-methylquinoline to introduce the nitro group, followed by the formation of the piperazine ring through nucleophilic substitution reactions. The pyrimidinyl group is then introduced via a coupling reaction with pyrimidine derivatives under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to its potential use as an anticancer agent. Additionally, it can interfere with the replication of viruses and the growth of bacteria by targeting essential proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its nitro group and pyrimidinyl-piperazine moiety contribute to its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline

InChI

InChI=1S/C18H18N6O2/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18/h2-6,11-12H,7-10H2,1H3

InChI Key

CEDGMJITDCEYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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